methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Met kinase inhibition scaffold regioisomerism 2‑oxo‑1,2‑dihydropyridine

Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678‑26‑6) is a synthetic small molecule belonging to the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide class. It features a 4‑fluorobenzyl ether at the N1 position and a methyl benzoate ester at the 3‑carboxamide terminus, giving a molecular formula of C₂₁H₁₇FN₂O₅ (MW 396.37).

Molecular Formula C21H17FN2O5
Molecular Weight 396.374
CAS No. 868678-26-6
Cat. No. B2960667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS868678-26-6
Molecular FormulaC21H17FN2O5
Molecular Weight396.374
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
InChIInChI=1S/C21H17FN2O5/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)29-13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25)
InChIKeyLGDKXCVRWYSBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678-26-6): Key Compound Identity and Core Scaffold


Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678‑26‑6) is a synthetic small molecule belonging to the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide class [1]. It features a 4‑fluorobenzyl ether at the N1 position and a methyl benzoate ester at the 3‑carboxamide terminus, giving a molecular formula of C₂₁H₁₇FN₂O₅ (MW 396.37) [2]. This scaffold is recognized as a privileged core in kinase inhibitor design, notably appearing in clinically advanced Met inhibitors such as BMS‑777607 [3].

Why In‑Class 2‑Oxo‑1,2‑dihydropyridine‑3‑carboxamides Cannot Simply Be Used as Drop‑in Replacements for Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate


Even minor structural perturbations within the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide class can lead to profound shifts in target selectivity, metabolic stability, and solubility [1]. The presence and position of the 4‑fluorobenzyl ether, the oxidation state of the pyridine ring, and the nature of the ester/amide terminus are all known to modulate both potency and pharmacokinetic profiles in related kinase inhibitor series [2]. Consequently, a generic substitution without matching these precise structural features risks undermining assay reproducibility and invalidating SAR conclusions.

Head‑to‑Head and Cross‑Study Comparative Evidence for Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678‑26‑6)


Regioisomeric Advantage: 2‑Oxo‑1,2‑dihydropyridine Core vs. 4‑Oxo‑1,4‑dihydropyridine Analogs in Met Kinase Inhibition

The 2‑oxo‑1,2‑dihydropyridine regioisomer (present in CAS 868678‑26‑6) is the core found in advanced Met inhibitors such as BMS‑777607, whereas the 4‑oxo‑1,4‑dihydropyridine regioisomer (exemplified by CAS 1021223‑08‑4) has not been reported to confer comparable Met potency [1]. The carbonyl placement at the 2‑position is critical for the requisite hydrogen‑bonding network with the kinase hinge region, as observed in co‑crystal structures of BMS‑777607 (PDB 3F82) [2].

Met kinase inhibition scaffold regioisomerism 2‑oxo‑1,2‑dihydropyridine

Benzyl Ether vs. Direct Phenyl Attachment: Impact on Metabolic Stability and Synthetic Tractability

In CAS 868678‑26‑6, the 4‑fluorophenyl group is connected via a methyleneoxy (benzyl ether) spacer, unlike BMS‑777607 where the 4‑fluorophenyl is directly attached to the N1 nitrogen. While direct N‑phenyl substitution contributed to the high metabolic stability of BMS‑777607 (t₁/₂ > 180 min in human liver microsomes) [1], the benzyl ether linkage in CAS 868678‑26‑6 introduces a metabolically labile site that can be advantageous for fragment‑based or prodrug strategies where controlled clearance is desired [2].

4‑fluorobenzyl ether metabolic stability synthetic divergence

Methyl Ester Prodrug vs. Free Carboxylic Acid: Permeability and Bioactivation Potential

CAS 868678‑26‑6 is a methyl ester, which is expected to exhibit enhanced passive membrane permeability compared to its free carboxylic acid hydrolysis product [1]. In related oxopyridine series, methyl ester derivatives have shown 5‑ to 20‑fold higher Caco‑2 permeability than the corresponding acids, while retaining susceptibility to intracellular esterase‑mediated hydrolysis to release the active acid form [2].

methyl ester cell permeability prodrug activation

Simplified Scaffold vs. Fully Elaborated BMS‑777607: Amenability to Parallel SAR Exploration

CAS 868678‑26‑6 represents a minimally substituted 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide scaffold (MW 396) with two readily diversifiable vectors (the amide nitrogen and the ester), whereas BMS‑777607 (MW 530) is already heavily substituted. The lower molecular complexity of CAS 868678‑26‑6 facilitates systematic parallel SAR libraries at both the N1 and C3 positions, enabling rapid optimization of potency, selectivity, and ADME properties without the synthetic burden of late‑stage functionalization [1].

scaffold complexity parallel derivatization lead optimization

Optimal Procurement and Deployment Scenarios for Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS 868678‑26‑6)


Met Kinase Inhibitor Fragment‑Based Drug Design (FBDD)

The 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide core of CAS 868678‑26‑6 is the validated hinge‑binding motif of Met inhibitor BMS‑777607 [1]. As a low‑molecular‑weight fragment (MW 396), it is suitable for FBDD campaigns aimed at identifying novel back‑pocket or allosteric binders through fragment growing or linking strategies.

Parallel SAR Libraries for 2‑Oxo‑1,2‑dihydropyridine‑3‑carboxamide Optimization

With two orthogonal diversification handles (the amide nitrogen and the methyl ester), this compound serves as an ideal starting material for solid‑ or solution‑phase parallel synthesis of 50‑ to 200‑member libraries, enabling rapid optimization of kinase selectivity and cellular potency [1].

Prodrug Permeability Assays in Caco‑2 or PAMPA Models

The methyl ester form is predicted to exhibit ~30‑fold higher passive permeability than the free acid, making it the preferred compound for permeability screening in Caco‑2 or PAMPA models where intracellular esterase activation can be monitored simultaneously [2].

Metabolic Soft‑Spot Identification Studies

The 4‑fluorobenzyl ether linkage provides a defined metabolic liability that can be exploited in CYP phenotyping and metabolite identification studies, helping teams understand oxidative metabolism in their chemical series before committing to blocked or stabilized analogs [3].

Quote Request

Request a Quote for methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.